molecular formula C11H10F2N4OS B10938515 4-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]phenol

4-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]phenol

Cat. No.: B10938515
M. Wt: 284.29 g/mol
InChI Key: SXDIWAACVKQFAY-MKMNVTDBSA-N
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Description

4-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOL is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a difluoromethyl group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOL typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via difluoromethylation reactions, which can be achieved using reagents such as difluoromethyl iodide or difluoromethyl sulfone.

    Attachment of the Phenol Group: The phenol group is attached through a nucleophilic substitution reaction, where the triazole derivative reacts with a phenol derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOL is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its triazole ring and difluoromethyl group are known to enhance the biological activity of molecules, making it a candidate for drug development. It has been studied for its potential use in treating various diseases, including cancer and infectious diseases.

Industry

In industry, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 4-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOL involves its interaction with specific molecular targets. The triazole ring and difluoromethyl group are known to interact with enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating key signaling pathways in cells.

Comparison with Similar Compounds

Similar Compounds

    3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-1,2,4-TRIAZOLE: Similar in structure but lacks the phenol group.

    4-(IMINOMETHYL)PHENOL: Contains the phenol group but lacks the triazole ring and difluoromethyl group.

    5-(METHYLSULFANYL)-1,2,4-TRIAZOLE: Contains the triazole ring and methylsulfanyl group but lacks the difluoromethyl group.

Uniqueness

4-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOL is unique due to the combination of its triazole ring, difluoromethyl group, and phenol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H10F2N4OS

Molecular Weight

284.29 g/mol

IUPAC Name

4-[(E)-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]iminomethyl]phenol

InChI

InChI=1S/C11H10F2N4OS/c1-19-11-16-15-10(9(12)13)17(11)14-6-7-2-4-8(18)5-3-7/h2-6,9,18H,1H3/b14-6+

InChI Key

SXDIWAACVKQFAY-MKMNVTDBSA-N

Isomeric SMILES

CSC1=NN=C(N1/N=C/C2=CC=C(C=C2)O)C(F)F

Canonical SMILES

CSC1=NN=C(N1N=CC2=CC=C(C=C2)O)C(F)F

Origin of Product

United States

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